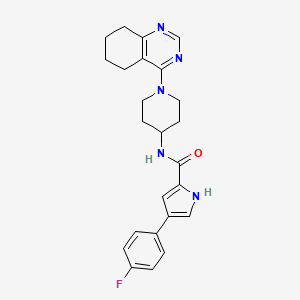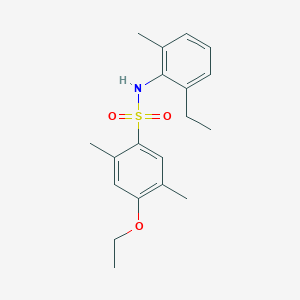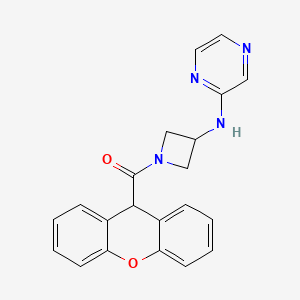
4-(4-氟苯基)-N-(1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)-1H-吡咯-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(4-fluorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a kinase inhibitor. The presence of a fluorophenyl group suggests that it may have been designed to interact with specific protein targets, possibly through hydrogen bonding or halogen interactions. The tetrahydroquinazolinyl and piperidinyl moieties could contribute to the compound's binding affinity and selectivity for its target.
Synthesis Analysis
The synthesis of related phenylpyrimidine-carboxamide derivatives has been reported, where compounds with a 1H-pyrrolo[2,3-b]pyridine moiety were designed and synthesized . These compounds were evaluated for their inhibitory activity against cancer cell lines and c-Met kinase. The synthesis involved multiple steps, and the structure-activity relationships (SARs) were studied to optimize activity. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the pyrrole and carboxamide frameworks, followed by the introduction of the fluorophenyl and tetrahydroquinazolinyl groups.
Molecular Structure Analysis
The molecular structure of the compound likely features a planar phenylpyrimidine-carboxamide core, which is important for kinase inhibition. The fluorine atom on the phenyl ring could affect the electronic distribution and contribute to the binding with the target through electronegative interactions. The tetrahydroquinazolinyl and piperidinyl groups would add three-dimensionality to the molecule, potentially increasing its ability to fit into the binding pocket of the target protein with high specificity.
Chemical Reactions Analysis
While the specific chemical reactions involved in the synthesis or metabolism of the compound are not provided, it can be inferred that electrophilic fluorination might be a key step, as seen in the synthesis of a related compound . This step is crucial for introducing the fluorine-18 isotope, which is a common radiolabel for positron emission tomography (PET) imaging agents. The compound's reactivity would also be influenced by the presence of the carboxamide group, which could participate in the formation of hydrogen bonds or amide bond formation in further synthetic modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound's lipophilicity, potentially improving its ability to cross cell membranes. The carboxamide linkage is typically associated with increased hydrogen bonding potential, which could affect the compound's solubility and stability. The tetrahydroquinazolinyl and piperidinyl groups could also influence the compound's conformational flexibility and, consequently, its binding to the target protein.
科学研究应用
抗菌特性
研究表明,四氢喹唑啉(该分子结构成分)的衍生物具有显着的抗菌特性。Selvakumar 和 Elango (2017) 合成了并评估了几种新型甲酰胺衍生物,发现它们对各种革兰氏阳性菌和革兰氏阴性菌有效。这表明在开发新的抗菌剂方面具有潜在的用途 (Selvakumar 和 Elango,2017).
抗精神病潜力
与关注的化学结构密切相关的杂环甲酰胺已被评估其作为抗精神病剂的潜力。Norman 等人 (1996) 合成了 1192U90 的类似物,并测试了它们对多巴胺和血清素受体的亲和力。这些化合物在体内显示出有希望的结果,表明有潜力开发为抗精神病药物 (Norman 等人,1996).
晶体结构分析
晶体结构分析在了解此类化合物的性质和潜在应用中起着至关重要的作用。Ullah 和 Altaf (2014) 对结构相关的化合物进行了 X 射线衍射研究,揭示了分子排列以及与其他分子相互作用的可能性 (Ullah 和 Altaf,2014).
抗菌和抗病毒应用
多项研究强调了与所讨论化学结构类似的化合物的抗菌和抗病毒潜力。Patel 和 Patel (2010) 合成了并测试了噻唑烷酮衍生物的抗菌特性,发现一些化合物对各种细菌和真菌表现出显着的活性 (Patel 和 Patel,2010)。此外,Selvakumar 等人 (2018) 研究了吗啉衍生物的抗病毒活性,揭示了对禽副粘病毒有希望的结果 (Selvakumar 等人,2018).
作用机制
Target of Action
The primary targets of this compound are Tankyrase-1 (PARP-5a, TNKS-1, ARTD5) and Tankyrase-2 (PARP-5b, TNKS-2, ARTD6) . These are members of the poly (ADP-ribose) polymerase (PARP) enzyme superfamily . They play crucial roles at chromosomal telomeres, at the mitotic spindle, and in the Wnt signaling pathway .
Mode of Action
The compound inhibits Tankyrase-2 . It binds to the nicotinamide-binding site of the enzyme . The binding occurs in conformations with different puckers of the partly saturated rings .
Biochemical Pathways
The inhibition of Tankyrase-2 by this compound affects the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation, and its dysregulation can lead to cancer .
Pharmacokinetics
Similar compounds have shown nonlinear oral pharmacokinetics . Superproportional increases in Cmax occur, area under the curve increases linearly, but time to maximum concentration decreases with dose .
Result of Action
The inhibition of Tankyrase-2 by this compound can potentially disrupt the Wnt signaling pathway . This disruption could lead to a decrease in cell proliferation and differentiation, which could be beneficial in the treatment of cancer .
属性
IUPAC Name |
4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O/c25-18-7-5-16(6-8-18)17-13-22(26-14-17)24(31)29-19-9-11-30(12-10-19)23-20-3-1-2-4-21(20)27-15-28-23/h5-8,13-15,19,26H,1-4,9-12H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSQSKLKLADCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)
![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)
![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)
![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B3002694.png)
![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)
